molecular formula C5H5BrN2O B1268556 5-bromo-3-methylpyrimidin-4(3H)-one CAS No. 14248-02-3

5-bromo-3-methylpyrimidin-4(3H)-one

Cat. No.: B1268556
CAS No.: 14248-02-3
M. Wt: 189.01 g/mol
InChI Key: XESUZSMJHLRVDK-UHFFFAOYSA-N
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Description

5-Bromo-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of a bromine atom at the 5-position and a methyl group at the 3-position makes this compound particularly interesting for chemical synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methylpyrimidin-4(3H)-one typically involves the bromination of 3-methylpyrimidin-4(3H)-one. One common method is as follows:

    Starting Material: 3-methylpyrimidin-4(3H)-one.

    Reagent: Bromine (Br2) or N-bromosuccinimide (NBS).

    Solvent: Acetic acid or a suitable organic solvent.

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

The reaction proceeds as follows:

3-methylpyrimidin-4(3H)-one+Br2This compound\text{3-methylpyrimidin-4(3H)-one} + \text{Br}_2 \rightarrow \text{this compound} 3-methylpyrimidin-4(3H)-one+Br2​→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 5-position can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.

    Oxidation: The methyl group at the 3-position can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrimidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of 5-substituted-3-methylpyrimidin-4(3H)-one derivatives.

    Oxidation: Formation of 3-carboxy-5-bromopyrimidin-4(3H)-one or 3-formyl-5-bromopyrimidin-4(3H)-one.

    Reduction: Formation of 3-methylpyrimidin-4(3H)-one or other reduced pyrimidine derivatives.

Scientific Research Applications

5-Bromo-3-methylpyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of antiviral, anticancer, and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 5-bromo-3-methylpyrimidin-4(3H)-one depends on its specific application. In biological systems, it may interact with enzymes or nucleic acids, potentially inhibiting their function. The bromine atom at the 5-position can form halogen bonds with biological targets, while the pyrimidine ring can participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpyrimidin-4(3H)-one: Lacks the bromine atom at the 5-position, making it less reactive in nucleophilic substitution reactions.

    5-Bromopyrimidin-4(3H)-one: Lacks the methyl group at the 3-position, affecting its steric and electronic properties.

    5-Chloro-3-methylpyrimidin-4(3H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

5-Bromo-3-methylpyrimidin-4(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which confer distinct reactivity and potential biological activity. The bromine atom enhances its ability to participate in halogen bonding, while the methyl group affects its steric and electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-3-methylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-8-3-7-2-4(6)5(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESUZSMJHLRVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295344
Record name 5-Bromo-3-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14248-02-3
Record name 5-Bromo-3-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14248-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methyl-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methyl-3,4-dihydropyrimidin-4-one
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Synthesis routes and methods

Procedure details

5-Bromopyrimidin-4(3H)-one (578 mg) was dissolved in N,N-dimethylformamide (15 mL), and potassium carbonate (685 mg) and methyl iodide (247 μL) were added, followed by stirring at room temperature for 24 hours. Water was added to the reaction mixture, followed by extraction with chloroform. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to obtain 5-bromo-3-methylpyrimidin-4(3H)-one (337 mg) as a white solid.
Quantity
578 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step Two
Quantity
247 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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